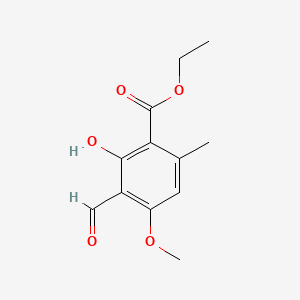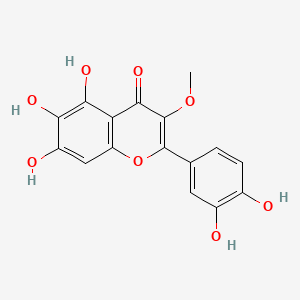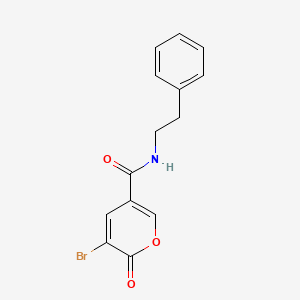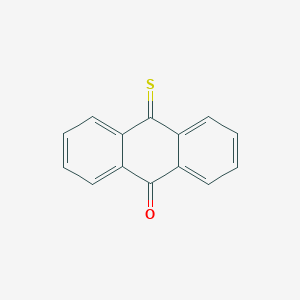![molecular formula C17H19ClN2O2S B14157556 8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol CAS No. 61588-32-7](/img/structure/B14157556.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different phenothiazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects. The compound may also modulate enzyme activity and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and pharmacological properties.
Thioridazine: A phenothiazine compound used in the treatment of psychiatric disorders.
Fluphenazine: Known for its antipsychotic effects and used in the management of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups.
Propriétés
Numéro CAS |
61588-32-7 |
|---|---|
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
Clé InChI |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)


![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)


![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)

